molecular formula C16H10N2O2 B8038401 (2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

Cat. No.: B8038401
M. Wt: 262.26 g/mol
InChI Key: COHYTHOBJLSHDF-YPKPFQOOSA-N
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Description

The compound with the identifier (2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is commonly known as indigo. Indigo is a naturally occurring organic compound with a distinctive blue color. It has been used for centuries as a dye, particularly for textiles. The compound is known for its stability and resistance to oxidation, making it a popular choice for dyeing fabrics such as denim.

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base, followed by reduction and cyclization to form indigo. Another method involves the use of indoxyl, which is oxidized to form indigo.

Industrial Production Methods

In industrial settings, indigo is typically produced through the chemical synthesis of aniline derivatives. The process involves the condensation of aniline with glyoxal to form indoxyl, which is then oxidized to produce indigo. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Indigo undergoes various chemical reactions, including:

    Oxidation: Indigo can be oxidized to form isatin.

    Reduction: Indigo can be reduced to form leucoindigo, a colorless compound that can be re-oxidized to regenerate indigo.

    Substitution: Indigo can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures.

Major Products Formed

    Oxidation: Isatin

    Reduction: Leucoindigo

    Substitution: Various substituted indigo derivatives

Scientific Research Applications

Indigo has a wide range of scientific research applications:

    Chemistry: Indigo is used as a dye and pigment in various chemical processes. It is also used as a model compound for studying organic reactions.

    Biology: Indigo is used in biological research to study enzyme activity and metabolic pathways.

    Medicine: Indigo and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Indigo is widely used in the textile industry for dyeing fabrics. It is also used in the production of inks and paints.

Mechanism of Action

Indigo exerts its effects through various mechanisms, depending on its application. In biological systems, indigo can interact with enzymes and proteins, affecting their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The molecular targets and pathways involved in indigo’s actions are still being investigated, but it is known to interact with various cellular components.

Comparison with Similar Compounds

Indigo can be compared with other similar compounds, such as:

    Isatin: A product of indigo oxidation, isatin has different chemical properties and applications.

    Leucoindigo: The reduced form of indigo, leucoindigo is colorless and can be re-oxidized to regenerate indigo.

    Indigo carmine: A derivative of indigo, indigo carmine is used as a dye and indicator in various applications.

Indigo is unique due to its stability, resistance to oxidation, and distinctive blue color, which have made it a valuable compound in various fields.

Properties

IUPAC Name

(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-18H/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYTHOBJLSHDF-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4N3)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4N3)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 2
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 3
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 4
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 5
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 6
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

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